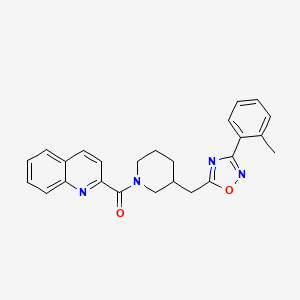
Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, commonly referred to as compound 1705069-05-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N4O2 with a molecular weight of 412.5 g/mol. The structure features a quinoline core linked to a piperidine moiety and an oxadiazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1705069-05-1 |
| Molecular Formula | C25H24N4O2 |
| Molecular Weight | 412.5 g/mol |
| Structure | Structure |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial enzymes and may disrupt cell membrane integrity, making it a candidate for antimicrobial applications .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Its structural components allow it to interact with molecular targets involved in cell proliferation and survival .
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in disease pathways, thereby reducing the progression of diseases such as cancer and infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in PMC assessed the anticancer properties of quinoline derivatives and found that compounds similar to Quinolin-2-y were effective against multiple cancer cell lines. The study reported IC50 values in the nanomolar range for several derivatives, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, Quinolin derivatives demonstrated significant inhibition against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Case Study 3: Pharmacokinetics
Research on the pharmacokinetics of related compounds revealed high oral bioavailability and favorable pharmacodynamic profiles. These findings suggest that Quinolin derivatives could be developed into effective therapeutic agents with manageable side effects .
科学研究应用
Antimicrobial Activity
Quinoline derivatives are widely recognized for their antimicrobial properties. The specific compound shows promising activity against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial effects. For instance, compounds containing the oxadiazole ring have demonstrated stronger activity than traditional antibiotics like ciprofloxacin and amoxicillin against resistant bacterial strains . The mechanism of action is often linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication .
Anticancer Properties
The anticancer potential of quinoline and oxadiazole derivatives is well-documented. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| Caco-2 (Colon cancer) | 7.5 |
| MCF-7 (Breast cancer) | 10.0 |
The activity is attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells . The incorporation of oxadiazole enhances the cytotoxic effects, making these compounds valuable candidates for further drug development.
Antifungal Activity
The compound has also shown efficacy against fungal pathogens. For example, studies indicate that quinoline-linked oxadiazoles possess antifungal properties against common strains such as:
- Candida albicans
- Aspergillus niger
These compounds have been evaluated for their minimum inhibitory concentration (MIC), with results indicating potent antifungal activity comparable to established antifungal agents .
属性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-17-7-2-4-10-20(17)24-27-23(31-28-24)15-18-8-6-14-29(16-18)25(30)22-13-12-19-9-3-5-11-21(19)26-22/h2-5,7,9-13,18H,6,8,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSJBKBZQELFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













